GW-610

Colorectal Cancer Breast Cancer Comparative Cytotoxicity

GW-610 is the definitive benzothiazole for colorectal cancer research, uniquely requiring CYP2W1-mediated bioactivation—a pathway not utilized by 5F 203 or 2-(4-aminophenyl)benzothiazoles. It achieves IC50 0.079 µmol/L in KM12/HCC2998 CRC cells. In breast cancer, GW-610 delivers GI50 <0.1 nM in MCF-7 and MDA-MB-468 lines, exceeding 5F-203's potency by >500-fold. As an AhR ligand (Ki 6.8 nM), it enables mechanistic CYP induction studies without CYP1A1 induction dependency. Validated in the NCI 60-cell panel, GW-610 is the benchmark for SAR studies and broad-spectrum oncology screening. Procure GW-610 for reproducible, target-specific preclinical research.

Molecular Formula C15H12FNO2S
Molecular Weight 289.3 g/mol
CAS No. 872726-44-8
Cat. No. B144474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW-610
CAS872726-44-8
Synonyms2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole
GW 610
GW-610
GW610 compound
NSC 721648
NSC-721648
NSC721648
PMX 610
PMX-610
PMX610
Molecular FormulaC15H12FNO2S
Molecular Weight289.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NC3=C(S2)C=CC(=C3)F)OC
InChIInChI=1S/C15H12FNO2S/c1-18-12-5-3-9(7-13(12)19-2)15-17-11-8-10(16)4-6-14(11)20-15/h3-8H,1-2H3
InChIKeyZRLSVQBGBBYEAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





GW-610 Procurement Guide: Fluorinated 2-Arylbenzothiazole for Targeted Anticancer Research


GW-610 (NSC 721648; CAS 872726-44-8) is a synthetic fluorinated 2-arylbenzothiazole small molecule (C15H12FNO2S, MW 289.32) [1]. It is a potent ligand of the aryl hydrocarbon receptor (AhR) with a reported Ki of 6.8 nM and functions as an antiproliferative antitumor agent . GW-610 demonstrates growth-inhibitory activity across multiple human cancer cell lines and is widely used in preclinical oncology research for mechanistic studies of AhR-mediated cytotoxicity and cytochrome P450 bioactivation .

Why Generic Substitution Fails: GW-610 Differentiation from Analogous Benzothiazoles


Generic substitution within the 2-arylbenzothiazole class is not scientifically valid due to profound, quantifiable differences in anticancer spectrum and metabolic dependency among structurally similar compounds. GW-610 differs fundamentally from the 2-(4-aminophenyl)benzothiazole series in its mechanism, as it does not require CYP1A1 induction for antitumor activity [1]. More critically, GW-610 exhibits a distinct spectrum of activity compared to its closest clinical-stage analog, 5F-203 (NSC 703786): 5F-203 is potent only against breast cancer cells, while GW-610 demonstrates nanomolar potency against both breast and colorectal cancer cells [2]. Furthermore, the CYP2W1 bioactivation pathway is essential for GW-610 activity in colorectal cancer cells, a requirement not shared by 5F-203 [3]. These divergent profiles necessitate compound-specific procurement for targeted experimental designs.

GW-610 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Analogous Benzothiazoles


Expanded Anticancer Spectrum vs. 5F-203: GW-610 Inhibits Colorectal Cancer Cells at Nanomolar Potency

GW-610 demonstrates a quantifiably broader anticancer spectrum than its closest analog, 5F-203 (NSC 703786). In head-to-head comparisons, 5F-203 is inactive against colorectal cancer (CRC) cell lines (IC50 >10 μmol/L), whereas GW-610 exhibits potent nanomolar inhibitory activity against the same CRC lines [1]. Specifically, GW-610 inhibits KM12 and HCC2998 CRC cells with IC50 values of 0.079 ± 0.015 μmol/L and 0.079 ± 0.007 μmol/L, respectively. In contrast, 5F-203 shows no meaningful activity (IC50 >10 μmol/L) in these same CRC models [1]. This difference is further supported by data showing 5F-203 is potent only against breast cancer cells, while GW-610 is effective against both breast and colorectal cancer cells [2].

Colorectal Cancer Breast Cancer Comparative Cytotoxicity

CYP2W1-Dependent Bioactivation: A Unique Vulnerability in Colorectal Cancer Not Shared by 5F-203

GW-610's activity in colorectal cancer (CRC) cells is mechanistically distinct and specifically dependent on CYP2W1-mediated bioactivation. Genetic knockdown of CYP2W1 causes marked resistance to GW-610 in CRC cells [1]. Importantly, 5F-203 does not share this CYP2W1 dependency for its activity [1]. CYP2W1 is highly expressed in colorectal tumors but not in normal adult tissues [1]. Furthermore, the parent 2-(4-aminophenyl)benzothiazole class requires CYP1A1 induction for activity [2], while GW-610's mechanism in CRC cells is reliant on CYP2W1 bioactivation [3].

Cytochrome P450 CYP2W1 Bioactivation Drug Resistance

Sub-Nanomolar Antiproliferative Potency: GW-610 Exhibits Exquisite Activity in Breast Cancer Cell Lines

GW-610 demonstrates exquisite antiproliferative potency in breast cancer models, with growth inhibition (GI50) values below 0.1 nM in both MCF-7 and MDA-MB-468 human breast cancer cell lines [1]. This sub-nanomolar activity places GW-610 at the pinnacle of potency within the 2-arylbenzothiazole series, as structure-activity relationship (SAR) studies confirm that most structural variations from the GW-610 scaffold result in deactivating in vitro effects [2]. While 5F-203 also exhibits potent activity against breast cancer cells, GW-610's GI50 of <0.1 nM in MDA-MB-468 cells provides a benchmark for ultra-potent benzothiazole activity [1].

Breast Cancer MCF-7 MDA-MB-468 GI50

NCI 60 Cell Line Panel Validation: GW-610 Demonstrates Broad-Spectrum Potency with SAR-Optimized Scaffold

GW-610 has been validated in the NCI 60 human cancer cell line panel, where it exhibited potent and selective activity across multiple cancer types [1]. Comprehensive structure-activity relationship (SAR) studies across the 2-arylbenzothiazole series established that GW-610 stands at a pinnacle of potent activity, with most structural variations from this scaffold resulting in deactivating in vitro effects [2]. This SAR optimization confirms that GW-610 represents a maximally optimized chemical scaffold within its class, whereas closely related analogs such as 5F-203 exhibit more restricted activity profiles [3].

NCI 60 Panel Anticancer Screening Structure-Activity Relationship

GW-610 Application Scenarios: Research Areas Leveraging Quantified Differentiation


Colorectal Cancer (CRC) Preclinical Research Requiring CYP2W1-Dependent Bioactivation

GW-610 is the preferred benzothiazole for colorectal cancer research due to its unique, quantifiable activity against CRC cell lines (IC50 0.079 μmol/L in KM12 and HCC2998) [1]. Its activity is dependent on CYP2W1-mediated bioactivation, a pathway not utilized by 5F-203 or 2-(4-aminophenyl)benzothiazoles [2]. Given that CYP2W1 is highly expressed in colorectal tumors but not in normal adult tissues, GW-610 enables tumor-selective targeting studies. In contrast, 5F-203 is inactive in CRC models (IC50 >10 μmol/L), making GW-610 the only viable choice for this application [1].

Breast Cancer Research Requiring Ultra-Potent (Sub-Nanomolar) Antiproliferative Activity

GW-610 is indicated for breast cancer studies where maximal antiproliferative potency is required. It achieves GI50 values below 0.1 nM in both MCF-7 and MDA-MB-468 human breast cancer cell lines [3]. This potency exceeds that of 5F-203, which exhibits IC50 values of 761 nM in MCF-7 and 52 nM in MDA-MB-468 cells under comparable conditions [1]. GW-610's exceptional potency makes it the compound of choice for dose-response studies, combination therapy investigations, and ultra-sensitive screening applications in breast cancer models.

Comparative P450 Bioactivation Studies and AhR Ligand Research

GW-610 serves as a critical tool compound for dissecting cytochrome P450 isoform contributions to antitumor drug activity. Its distinct dependency profile—requiring CYP1A1 for activity in both breast and CRC cells, but uniquely requiring CYP2W1 for bioactivation in CRC cells—enables precise mechanistic comparisons with other benzothiazoles [2]. Additionally, as a potent AhR ligand with a Ki of 6.8 nM, GW-610 facilitates studies of AhR-mediated transcriptional regulation and downstream CYP induction pathways . Unlike 2-(4-aminophenyl)benzothiazoles, GW-610's antitumor activity does not require CYP1A1 induction, offering a mechanistically divergent tool for AhR signaling research [3].

Broad-Spectrum Anticancer Screening and SAR Reference Compound

GW-610 is the optimal reference compound for structure-activity relationship (SAR) studies and broad-spectrum anticancer screening programs. It has been validated in the NCI 60 human cancer cell line panel, confirming its activity across multiple cancer types [3]. SAR studies have identified GW-610 as representing a pinnacle of potent activity within the 2-arylbenzothiazole series, with most structural modifications resulting in decreased potency [4]. This makes GW-610 an ideal benchmark for evaluating new synthetic benzothiazole derivatives and for establishing baseline activity in pan-cancer screening initiatives.

Quote Request

Request a Quote for GW-610

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.